Methyl 3-(2-oxoethyl)benzoate

Beschreibung

BenchChem offers high-quality Methyl 3-(2-oxoethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-oxoethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

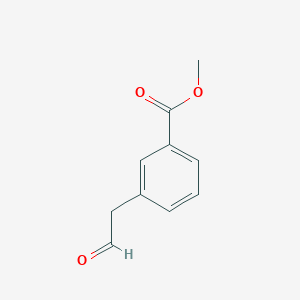

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-(2-oxoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,6-7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECXBDQLXINILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599203 | |

| Record name | Methyl 3-(2-oxoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124038-37-5 | |

| Record name | Methyl 3-(2-oxoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(2-oxoethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(2-oxoethyl)benzoate

This technical guide provides a comprehensive overview of the properties, structure, and potential synthesis of Methyl 3-(2-oxoethyl)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data, this guide incorporates predicted spectroscopic information and a proposed synthesis protocol based on established chemical principles and data from analogous compounds. All predicted data is clearly indicated.

Core Properties and Structure

Methyl 3-(2-oxoethyl)benzoate is an organic compound featuring a benzene ring substituted with a methyl ester group and an acetaldehyde group at the meta position. Its chemical structure combines the functionalities of an aromatic ester and an aliphatic aldehyde, suggesting a versatile reactivity profile.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Methyl 3-(2-oxoethyl)benzoate is presented in Table 1.

| Property | Value | Source |

| CAS Number | 124038-37-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [3] |

| Molecular Weight | 178.18 g/mol | [1] |

| Boiling Point | 297.1 °C at 760 mmHg (Predicted) | |

| Density | 1.131 g/cm³ (Predicted) | |

| Refractive Index | 1.518 (Predicted) | |

| SMILES | COC(=O)c1cccc(c1)CC=O | |

| InChIKey | ZECXBDQLXINILP-UHFFFAOYSA-N |

Structural Representation

The two-dimensional structure of Methyl 3-(2-oxoethyl)benzoate is depicted below, generated using the DOT language.

Spectroscopic Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The predicted proton NMR spectrum of Methyl 3-(2-oxoethyl)benzoate in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, the methylene protons, and the methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.8 | t | 1H | -CHO |

| ~8.2 | s | 1H | Ar-H |

| ~8.0 | d | 1H | Ar-H |

| ~7.6 | d | 1H | Ar-H |

| ~7.5 | t | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.7 | d | 2H | -CH₂- |

¹³C NMR (Predicted): The predicted carbon NMR spectrum would show signals for the carbonyl carbons of the aldehyde and ester, the aromatic carbons, the methylene carbon, and the methyl carbon.

| Chemical Shift (δ, ppm) | Carbon Type |

| ~200 | Aldehyde C=O |

| ~166 | Ester C=O |

| ~138 | Aromatic C |

| ~134 | Aromatic CH |

| ~132 | Aromatic C |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~52 | -OCH₃ |

| ~45 | -CH₂- |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of Methyl 3-(2-oxoethyl)benzoate is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3050 | Aromatic C-H | Stretching |

| ~2950 | Aliphatic C-H | Stretching |

| ~2820, ~2720 | Aldehyde C-H | Stretching (Fermi doublet) |

| ~1720 | Ester C=O | Stretching |

| ~1700 | Aldehyde C=O | Stretching |

| ~1600, ~1480 | Aromatic C=C | Stretching |

| ~1250 | Ester C-O | Stretching |

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, Methyl 3-(2-oxoethyl)benzoate would be expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the formyl group (-CHO, m/z = 29).

Proposed Synthesis Protocol

A plausible synthetic route to Methyl 3-(2-oxoethyl)benzoate involves two main steps: the formation of the precursor acid, 3-(2-oxoethyl)benzoic acid, followed by its esterification.

Synthesis Workflow

The proposed synthetic pathway is illustrated in the following diagram.

References

An In-depth Technical Guide to Methyl 3-(2-oxoethyl)benzoate (CAS 124038-37-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding "Methyl 3-(2-oxoethyl)benzoate" (CAS 124038-37-5) is limited in publicly accessible scientific literature and patents. This guide has been compiled based on available data from chemical suppliers, and by drawing inferences from established synthetic methodologies and the biological activities of structurally related compounds. The experimental protocols provided are illustrative and based on general chemical principles for analogous structures. Researchers should validate all procedures and findings.

Core Compound Information

Methyl 3-(2-oxoethyl)benzoate is a substituted aromatic keto-ester. Its structure features a methyl benzoate core with an acetaldehyde group at the meta position. This bifunctional nature makes it a potentially valuable building block in organic synthesis and medicinal chemistry.[1][2] It is commercially available from various suppliers, indicating its use as a chemical intermediate.[3][4][5][6][7]

Chemical and Physical Properties

A summary of the key physicochemical properties of Methyl 3-(2-oxoethyl)benzoate is presented in Table 1. This data is aggregated from various chemical database and supplier information.

| Property | Value | Source(s) |

| CAS Number | 124038-37-5 | [1][6] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][7][8] |

| Molecular Weight | 178.18 g/mol | [1] |

| IUPAC Name | methyl 3-(2-oxoethyl)benzoate | [8] |

| Synonyms | (3-methoxycarbonylphenyl)acetaldehyde, 3-(2-Oxoethyl)benzoic acid methyl ester | [7][9] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Purity | >95% (as offered by suppliers) | [1][7] |

| Storage Temperature | 2-8 °C | [1] |

| Boiling Point | 297.1 °C at 760 mmHg (Predicted) | [9] |

| Density | 1.131 g/cm³ (Predicted) | [9] |

| Flash Point | 133.6 °C (Predicted) | [9] |

| Refractive Index | 1.518 (Predicted) | [9] |

| XlogP | 1.8 (Predicted) | [8] |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A logical synthetic route to Methyl 3-(2-oxoethyl)benzoate is the oxidation of Methyl 3-(2-hydroxyethyl)benzoate. This precursor alcohol is commercially available.

Caption: Plausible synthetic workflow for Methyl 3-(2-oxoethyl)benzoate.

Illustrative Experimental Protocol: Oxidation of Methyl 3-(2-hydroxyethyl)benzoate

This protocol is a general representation and should be optimized for specific laboratory conditions.

Objective: To synthesize Methyl 3-(2-oxoethyl)benzoate via the oxidation of Methyl 3-(2-hydroxyethyl)benzoate using pyridinium chlorochromate (PCC).

Materials:

-

Methyl 3-(2-hydroxyethyl)benzoate

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl 3-(2-hydroxyethyl)benzoate (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) in one portion. The mixture will typically become a dark, heterogeneous slurry.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts. Wash the silica gel plug with additional diethyl ether to ensure complete recovery of the product.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield Methyl 3-(2-oxoethyl)benzoate. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications and Biological Activity

Due to the lack of specific studies on Methyl 3-(2-oxoethyl)benzoate, its biological activity remains uncharacterized. However, the activities of structurally related compounds, such as other benzaldehyde derivatives, can suggest potential areas for investigation.

Benzaldehyde and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[10] For example, some benzaldehyde derivatives have been shown to inhibit aflatoxin production by Aspergillus flavus.[10] Furthermore, benzoxazole, benzothiazole, and benzenesulfonamide derivatives, which are classes of compounds that could potentially be synthesized from intermediates like Methyl 3-(2-oxoethyl)benzoate, have demonstrated diverse pharmacological effects including antibacterial, antifungal, and anticancer activities.[11][12][13][14]

The presence of both an aldehyde and an ester functional group in Methyl 3-(2-oxoethyl)benzoate makes it a versatile scaffold for the synthesis of a variety of heterocyclic compounds, which are a cornerstone of many drug discovery programs.[15][16]

Caption: Logical workflow for exploring the potential of Methyl 3-(2-oxoethyl)benzoate.

Conclusion

Methyl 3-(2-oxoethyl)benzoate is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While direct research on this compound is sparse, its structural features suggest it could serve as a valuable starting material for the synthesis of more complex, biologically active molecules. The provided synthetic protocol, though illustrative, offers a plausible route for its preparation in a laboratory setting. Future research is needed to fully elucidate the chemical reactivity and potential biological significance of this compound and its derivatives. Researchers are encouraged to use this guide as a starting point for their investigations, with the understanding that further experimental validation is required.

References

- 1. chemadvin.com [chemadvin.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS No.124038-37-5,methyl 3-(2-oxoethyl)benzoate Suppliers [lookchem.com]

- 4. 124038-37-5|Methyl 3-(2-oxoethyl)benzoate|BLD Pharm [bldpharm.com]

- 5. 124038-37-5(Methyl 3-(2-oxoethyl)benzoate) | Kuujia.com [pt.kuujia.com]

- 6. methyl 3-(2-oxoethyl)benzoate | 124038-37-5 [chemicalbook.com]

- 7. methyl 3-(2-oxoethyl)benzoate, CasNo.124038-37-5 BOC Sciences United States [bocscichem.lookchem.com]

- 8. PubChemLite - Methyl 3-(2-oxoethyl)benzoate (C10H10O3) [pubchemlite.lcsb.uni.lu]

- 9. Page loading... [guidechem.com]

- 10. mdpi.com [mdpi.com]

- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pcbiochemres.com [pcbiochemres.com]

- 14. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scirp.org [scirp.org]

- 16. scirp.org [scirp.org]

"Methyl 3-(2-oxoethyl)benzoate" molecular weight and formula

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 3-(2-oxoethyl)benzoate, a compound of interest for researchers and professionals in drug development and organic synthesis.

Core Molecular Data

Methyl 3-(2-oxoethyl)benzoate is an organic compound with the chemical formula C10H10O3.[1][2][3][4][5] Its molecular weight is approximately 178.18 g/mol .[1][3] The structure features a methyl ester and an aldehyde functional group attached to a benzene ring at the meta position.

| Property | Value | Source(s) |

| Molecular Formula | C10H10O3 | [1][2][3][4][5] |

| Molecular Weight | 178.18 g/mol | [1][3] |

| CAS Number | 124038-37-5 | [1][2][6] |

| Synonyms | 3-(2-Oxoethyl)benzoic acid methyl ester | [2][4] |

Experimental Protocols

Synthesis of Methyl 3-(2-oxoethyl)benzoate via Oxidation of Methyl 3-(2-hydroxyethyl)benzoate

This protocol outlines a two-step synthesis starting from 3-(2-hydroxyethyl)benzoic acid.

Step 1: Fischer Esterification of 3-(2-hydroxyethyl)benzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 3-(2-hydroxyethyl)benzoic acid in 100 mL of methanol.

-

Catalyst Addition: Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in 100 mL of ethyl acetate and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-(2-hydroxyethyl)benzoate. Purify further by column chromatography on silica gel if necessary.

Step 2: Oxidation to Methyl 3-(2-oxoethyl)benzoate

-

Reaction Setup: Dissolve 5.0 g of Methyl 3-(2-hydroxyethyl)benzoate in 50 mL of dichloromethane in a flask under a nitrogen atmosphere.

-

Oxidizing Agent: Add 1.5 equivalents of pyridinium chlorochromate (PCC) to the solution in portions while maintaining the temperature at 0-5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain pure Methyl 3-(2-oxoethyl)benzoate.

Characterization of Methyl 3-(2-oxoethyl)benzoate

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): Acquire a proton NMR spectrum to confirm the presence of aromatic protons, the aldehyde proton (δ 9.5-10.0 ppm), the methylene protons adjacent to the aldehyde (δ 3.5-4.0 ppm), and the methyl ester protons (δ ~3.9 ppm).

-

¹³C NMR (100 MHz, CDCl₃): Acquire a carbon NMR spectrum to identify the carbonyl carbons of the ester and aldehyde, the aromatic carbons, the methylene carbon, and the methyl carbon.

2. Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and determine the exact mass, which should correspond to the calculated value for C10H10O3.

3. Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum to identify the characteristic stretching frequencies for the C=O of the aldehyde (around 1700 cm⁻¹) and the C=O of the ester (around 1720 cm⁻¹).

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of Methyl 3-(2-oxoethyl)benzoate and a hypothetical signaling pathway where a similar molecule might be involved.

References

- 1. chemadvin.com [chemadvin.com]

- 2. methyl 3-(2-oxoethyl)benzoate, CasNo.124038-37-5 BOC Sciences United States [bocscichem.lookchem.com]

- 3. Methyl 3-(2-oxoethyl)benzoate,124038-37-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 4. Methyl 3-(2-oxoethyl)benzoate 124038-37-5, China Methyl 3-(2-oxoethyl)benzoate 124038-37-5 Manufacturers, China Methyl 3-(2-oxoethyl)benzoate 124038-37-5 Suppliers - J&H Chemical [chemnet.com]

- 5. Page loading... [wap.guidechem.com]

- 6. methyl 3-(2-oxoethyl)benzoate | 124038-37-5 [chemicalbook.com]

Synthesis of Methyl 3-(2-oxoethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Methyl 3-(2-oxoethyl)benzoate, a compound of interest in medicinal chemistry and drug development. This document details the necessary chemical transformations, providing in-depth experimental protocols and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of Methyl 3-(2-oxoethyl)benzoate can be efficiently achieved through a two-step reaction sequence, commencing with the readily accessible starting material, 3-(2-hydroxyethyl)benzoic acid. The proposed pathway involves:

-

Fischer Esterification: The carboxylic acid functionality of 3-(2-hydroxyethyl)benzoic acid is converted to its corresponding methyl ester, yielding methyl 3-(2-hydroxyethyl)benzoate.

-

Selective Oxidation: The primary alcohol group of methyl 3-(2-hydroxyethyl)benzoate is then selectively oxidized to an aldehyde to afford the final product, Methyl 3-(2-oxoethyl)benzoate.

Caption: Proposed two-step synthesis of Methyl 3-(2-oxoethyl)benzoate.

Detailed Experimental Protocols

Step 1: Fischer Esterification of 3-(2-hydroxyethyl)benzoic acid

This procedure details the synthesis of methyl 3-(2-hydroxyethyl)benzoate via Fischer esterification.

Reaction Scheme:

Caption: Fischer esterification of 3-(2-hydroxyethyl)benzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(2-hydroxyethyl)benzoic acid | 166.17 | 10.0 g | 0.060 |

| Methanol | 32.04 | 100 mL | 2.47 |

| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | 0.037 |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-(2-hydroxyethyl)benzoic acid (10.0 g, 0.060 mol) and methanol (100 mL).

-

Stir the mixture until the solid is fully dissolved.

-

Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(2-hydroxyethyl)benzoate as a crude product. Further purification can be achieved by column chromatography on silica gel.

Step 2: Selective Oxidation to Methyl 3-(2-oxoethyl)benzoate

Three reliable methods for the selective oxidation of the primary alcohol to the desired aldehyde are presented below.

Reaction Scheme:

Caption: Dess-Martin Periodinane oxidation of the alcohol intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-(2-hydroxyethyl)benzoate | 180.20 | 5.0 g | 0.028 |

| Dess-Martin Periodinane (DMP) | 424.14 | 14.1 g | 0.033 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Sodium Thiosulfate | 158.11 | As needed | - |

Procedure:

-

Dissolve methyl 3-(2-hydroxyethyl)benzoate (5.0 g, 0.028 mol) in dichloromethane (150 mL) in a round-bottom flask at 0 °C.

-

Add Dess-Martin periodinane (14.1 g, 0.033 mol) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 3-(2-oxoethyl)benzoate.

Reaction Scheme:

Caption: Swern oxidation of the alcohol intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Oxalyl Chloride | 126.93 | 3.0 mL | 0.034 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 4.8 mL | 0.068 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Methyl 3-(2-hydroxyethyl)benzoate | 180.20 | 5.0 g | 0.028 |

| Triethylamine (Et₃N) | 101.19 | 19.5 mL | 0.140 |

Procedure:

-

In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (3.0 mL, 0.034 mol) in dichloromethane (50 mL) and cool to -78 °C.

-

Add a solution of DMSO (4.8 mL, 0.068 mol) in dichloromethane (10 mL) dropwise, maintaining the temperature below -60 °C.

-

After stirring for 15 minutes, add a solution of methyl 3-(2-hydroxyethyl)benzoate (5.0 g, 0.028 mol) in dichloromethane (20 mL) dropwise, keeping the temperature below -60 °C.

-

Stir for an additional 30 minutes at -78 °C.

-

Add triethylamine (19.5 mL, 0.140 mol) and allow the reaction to warm to room temperature.

-

Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the final product.

Reaction Scheme:

Spectroscopic Profile of Methyl 3-(2-oxoethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 3-(2-oxoethyl)benzoate (CAS 124038-37-5). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for Methyl 3-(2-oxoethyl)benzoate. These predictions are based on the analysis of its chemical structure, which features a meta-substituted benzene ring with a methyl ester group and an acetaldehyde substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~8.1 | Singlet | 1H | Aromatic proton (H-2) |

| ~8.0 | Doublet | 1H | Aromatic proton (H-4) |

| ~7.6 | Doublet | 1H | Aromatic proton (H-6) |

| ~7.5 | Triplet | 1H | Aromatic proton (H-5) |

| ~3.9 | Singlet | 3H | Methyl ester protons (-OCH₃) |

| ~3.8 | Singlet | 2H | Methylene protons (-CH₂CHO) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | Aldehydic carbonyl carbon (-CHO) |

| ~166 | Ester carbonyl carbon (-COOCH₃) |

| ~138 | Aromatic carbon (C-3) |

| ~134 | Aromatic carbon (C-1) |

| ~132 | Aromatic carbon (C-5) |

| ~130 | Aromatic carbon (C-6) |

| ~129 | Aromatic carbon (C-4) |

| ~128 | Aromatic carbon (C-2) |

| ~52 | Methyl ester carbon (-OCH₃) |

| ~45 | Methylene carbon (-CH₂CHO) |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak-Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (CH₃) |

| ~2820, ~2720 | Weak-Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1720 | Strong | C=O stretch (Ester carbonyl) |

| ~1700 | Strong | C=O stretch (Aldehyde carbonyl) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretches |

| ~1250 | Strong | C-O stretch (Ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 178 | [M]⁺, Molecular ion |

| 149 | [M - CHO]⁺ |

| 147 | [M - OCH₃]⁺ |

| 119 | [M - COOCH₃]⁺ |

| 91 | [C₇H₇]⁺, Tropylium ion |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for Methyl 3-(2-oxoethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation:

-

Weigh approximately 10-20 mg of Methyl 3-(2-oxoethyl)benzoate.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

2.1.2 Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of neat Methyl 3-(2-oxoethyl)benzoate (if liquid) or a small amount of the solid powder directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2.2.2 Instrumentation and Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1 Sample Preparation:

-

Prepare a dilute solution of Methyl 3-(2-oxoethyl)benzoate (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

If necessary, filter the solution to remove any particulate matter.

2.3.2 Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for a volatile compound like this. Alternatively, a direct insertion probe can be used.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Inlet System: If using GC, a suitable capillary column (e.g., DB-5ms) with an appropriate temperature program should be used to ensure separation and elution of the compound. For direct insertion, the probe temperature should be gradually increased to volatilize the sample.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Methyl 3-(2-oxoethyl)benzoate.

Caption: General workflow for spectroscopic analysis.

Methyl 3-(2-oxoethyl)benzoate: A Versatile Starting Material for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl 3-(2-oxoethyl)benzoate, a bifunctional organic compound with significant potential as a starting material in the synthesis of complex heterocyclic molecules, particularly those of medicinal interest. This document outlines the compound's properties, discusses its synthetic applications with a focus on the Pictet-Spengler reaction for the preparation of isoquinoline scaffolds, and provides illustrative experimental protocols.

Compound Properties

Methyl 3-(2-oxoethyl)benzoate is a chemical entity featuring both an aldehyde and a methyl ester functionality attached to a benzene ring. This unique structural arrangement makes it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 124038-37-5 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Synonyms | 3-(2-Oxoethyl)benzoic acid methyl ester | [1] |

| Purity (typical) | >95% | [1] |

| Storage Temperature | 2-8 °C |

Synthesis of Methyl 3-(2-oxoethyl)benzoate

A generalized workflow for such a transformation is depicted below:

References

An In-depth Technical Guide to the Chemical Reactivity Profile of Methyl 3-(2-oxoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-oxoethyl)benzoate is a bifunctional organic compound featuring both an aldehyde and a methyl ester group attached to a benzene ring. This unique structural arrangement offers a versatile platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic compounds of medicinal interest. This technical guide provides a comprehensive overview of the chemical reactivity profile of Methyl 3-(2-oxoethyl)benzoate, detailing its synthesis, physical and chemical properties, and its reactivity at both the aldehyde and ester functionalities. Experimental protocols for key transformations, quantitative data, and mechanistic pathways are presented to serve as a practical resource for researchers in organic synthesis and drug discovery.

Introduction

Methyl 3-(2-oxoethyl)benzoate, with the chemical formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , is a key building block in organic synthesis.[1] Its structure incorporates two of the most versatile functional groups in organic chemistry: an aldehyde and an ester. The aldehyde group is susceptible to nucleophilic attack and condensation reactions, while the ester group can undergo hydrolysis, amidation, and reduction. The presence of both functionalities on a benzene ring at the meta position allows for the construction of diverse molecular architectures, including various heterocyclic systems. This guide will explore the reactivity of each functional group and provide insights into the potential synthetic applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-(2-oxoethyl)benzoate is provided in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 124038-37-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1] |

| Purity | >95% | [1][2] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis of Methyl 3-(2-oxoethyl)benzoate

The synthesis of Methyl 3-(2-oxoethyl)benzoate is not widely documented in the public domain. However, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common approach would involve the oxidation of the corresponding alcohol, methyl 3-(2-hydroxyethyl)benzoate.

Oxidation of Methyl 3-(2-hydroxyethyl)benzoate

A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol can be employed to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Experimental Protocol (Hypothetical):

-

Materials: Methyl 3-(2-hydroxyethyl)benzoate, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite or silica gel.

-

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, a solution of methyl 3-(2-hydroxyethyl)benzoate (1.0 equivalent) in anhydrous DCM is added in one portion.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with an equal volume of diethyl ether and filtered through a pad of Celite or silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl 3-(2-oxoethyl)benzoate.

-

Chemical Reactivity Profile

The reactivity of Methyl 3-(2-oxoethyl)benzoate is dictated by its two functional groups: the aldehyde and the methyl ester.

Reactions at the Aldehyde Group

The aldehyde functionality is a primary site for nucleophilic attack and condensation reactions.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is useful for forming carbon-carbon double bonds.[4]

Reaction Scheme:

Figure 1: Knoevenagel condensation of Methyl 3-(2-oxoethyl)benzoate.

Experimental Protocol (General):

-

Materials: Methyl 3-(2-oxoethyl)benzoate, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), a weak base (e.g., piperidine, pyridine), and a solvent (e.g., ethanol, toluene).

-

Procedure:

-

A solution of Methyl 3-(2-oxoethyl)benzoate (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent is prepared.

-

A catalytic amount of the base is added.

-

The reaction mixture is heated to reflux, and water is removed azeotropically if toluene is used as the solvent.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization or column chromatography.

-

Reductive amination is a method to convert a carbonyl group into an amine via an intermediate imine. This is a powerful tool for the synthesis of a wide variety of amines.

Reaction Scheme:

Figure 2: Reductive amination of Methyl 3-(2-oxoethyl)benzoate.

Experimental Protocol (General):

-

Materials: Methyl 3-(2-oxoethyl)benzoate, a primary or secondary amine, a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)), and a suitable solvent (e.g., methanol, dichloroethane).

-

Procedure:

-

Methyl 3-(2-oxoethyl)benzoate (1.0 eq) and the amine (1.1 eq) are dissolved in the solvent.

-

The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

-

The reducing agent (1.2 eq) is added portion-wise.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

Reactions at the Ester Group

The methyl ester group is susceptible to nucleophilic acyl substitution reactions.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions.

Reaction Scheme:

Figure 3: Hydrolysis of Methyl 3-(2-oxoethyl)benzoate.

Experimental Protocol (General):

-

Materials: Methyl 3-(2-oxoethyl)benzoate, a base (e.g., sodium hydroxide or potassium hydroxide), a solvent mixture (e.g., methanol/water), and an acid for workup (e.g., hydrochloric acid).

-

Procedure:

-

Methyl 3-(2-oxoethyl)benzoate is dissolved in the solvent mixture.

-

An aqueous solution of the base (2-3 equivalents) is added.

-

The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, and the organic solvent is removed under reduced pressure.

-

The aqueous solution is acidified with the acid until the carboxylic acid precipitates.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The ester can be converted to an amide by reaction with an amine, often requiring a catalyst or elevated temperatures.

Experimental Protocol (General):

-

Materials: Methyl 3-(2-oxoethyl)benzoate, a primary or secondary amine, and a catalyst (optional, e.g., a Lewis acid).

-

Procedure:

-

A mixture of Methyl 3-(2-oxoethyl)benzoate and the amine is heated, either neat or in a high-boiling solvent.

-

The reaction is monitored for the evolution of methanol and the formation of the amide product.

-

The product is isolated and purified by standard methods.

-

Spectroscopic Data (Predicted)

While experimental spectroscopic data for Methyl 3-(2-oxoethyl)benzoate is not widely published, a prediction of its key NMR and IR signals can be made based on its structure.

Table of Predicted Spectroscopic Data:

| Technique | Predicted Signals |

| ¹H NMR | Aromatic protons (multiplet, ~7.5-8.2 ppm), Aldehyde proton (singlet, ~9.8-10.0 ppm), Methylene protons (singlet or doublet, ~3.7-4.0 ppm), Methyl ester protons (singlet, ~3.9 ppm) |

| ¹³C NMR | Carbonyl carbons (aldehyde ~190-200 ppm, ester ~165-170 ppm), Aromatic carbons (~125-140 ppm), Methylene carbon (~45-55 ppm), Methyl ester carbon (~52 ppm) |

| IR (cm⁻¹) | C=O stretch (aldehyde, ~1700-1720 cm⁻¹), C=O stretch (ester, ~1720-1740 cm⁻¹), C-H stretch (aldehyde, ~2720 and 2820 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹) |

Applications in Medicinal Chemistry and Drug Development

The bifunctional nature of Methyl 3-(2-oxoethyl)benzoate makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The ability to selectively react at either the aldehyde or the ester group allows for the stepwise construction of complex scaffolds. Its potential use in the synthesis of novel heterocyclic compounds, which are core structures in many pharmaceuticals, underscores its importance for drug discovery and development.

Conclusion

Methyl 3-(2-oxoethyl)benzoate is a versatile synthetic intermediate with a rich chemical reactivity profile. Its aldehyde and ester functionalities provide two distinct reaction sites for a variety of chemical transformations, including condensations, reductive aminations, and nucleophilic acyl substitutions. This guide has provided an overview of its properties, synthesis, and key reactions, along with general experimental protocols. The information presented herein is intended to serve as a valuable resource for chemists engaged in the design and synthesis of novel organic molecules for applications in research, particularly in the fields of medicinal chemistry and drug development. Further exploration of the reactivity of this compound is warranted to fully exploit its synthetic potential.

References

Methyl 3-(2-oxoethyl)benzoate: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 3-(2-oxoethyl)benzoate is a functionalized aromatic compound with potential applications in medicinal chemistry and drug discovery. While direct research on this specific molecule is limited, its structural motifs—a substituted benzaldehyde and a methyl benzoate—are present in a wide array of biologically active compounds. This technical guide consolidates the potential therapeutic applications of this compound based on the known activities of related benzaldehyde and benzoate derivatives. It covers prospective anticancer, antimicrobial, and neuroprotective roles, providing detailed experimental protocols and conceptual signaling pathways to facilitate future research and development.

Introduction: The Therapeutic Potential of Benzaldehyde Derivatives

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are a class of compounds with significant therapeutic potential.[1] They are naturally occurring in many plants and essential oils and are generally regarded as safe (GRAS) for use as flavoring agents.[2][3] The versatility of the benzaldehyde scaffold allows for extensive chemical modifications, leading to a diverse library of molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] Methyl 3-(2-oxoethyl)benzoate, as a derivative, is a promising candidate for investigation in these therapeutic areas.

Potential Anticancer Applications

Numerous benzaldehyde derivatives have demonstrated potent activity against various cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the disruption of key signaling pathways crucial for cancer progression.[1]

Proposed Mechanism of Action: Induction of Apoptosis

One of the key mechanisms by which benzaldehyde derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be initiated through various cellular signaling cascades. A plausible pathway for Methyl 3-(2-oxoethyl)benzoate, based on related compounds, is the induction of cellular oxidative stress, leading to the activation of apoptotic pathways.

Caption: Proposed apoptotic pathway induced by Methyl 3-(2-oxoethyl)benzoate.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

-

Methyl 3-(2-oxoethyl)benzoate

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Methyl 3-(2-oxoethyl)benzoate in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential Antimicrobial and Antifungal Activity

Hydroxy-substituted benzaldehydes have demonstrated significant activity against a variety of microorganisms.[1] The proposed mechanism often involves the disruption of cellular antioxidation systems, leading to increased oxidative stress in the microbial cells.[4]

Proposed Mechanism of Action: Disruption of Cellular Antioxidation

Natural benzaldehydes can target cellular antioxidation components in fungi, such as superoxide dismutases and glutathione reductase, leading to an effective inhibition of fungal growth.[4] This disruption of redox homeostasis is a promising strategy for antimicrobial agent development.

Caption: Proposed antimicrobial mechanism of Methyl 3-(2-oxoethyl)benzoate.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain (e.g., Aspergillus flavus)

-

Mueller-Hinton Broth (MHB) or appropriate fungal growth medium

-

Methyl 3-(2-oxoethyl)benzoate

-

96-well microtiter plates

-

Microbial inoculum

Procedure:

-

Prepare a stock solution of Methyl 3-(2-oxoethyl)benzoate in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

-

Add a standardized microbial inoculum to each well.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data on Related Benzaldehyde Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various benzaldehyde derivatives against different fungal strains. This data provides a reference for the potential efficacy of Methyl 3-(2-oxoethyl)benzoate.

| Compound | A. fumigatus (mM) | A. terreus (mM) | A. flavus (mM) | P. expansum (mM) |

| Cinnamaldehyde | 1.0 | 0.5 | 0.5 | 0.5 |

| 2-Hydroxy-5-methoxybenzaldehyde | 0.5 | - | - | - |

Note: MIC values can vary depending on the specific strain and testing methodology.[4]

Potential Neuroprotective Applications in Alzheimer's Disease

Benzimidazole-based substituted benzaldehyde derivatives have been synthesized and screened for their inhibitory profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[5] This suggests that the benzaldehyde moiety could be a valuable pharmacophore for the design of novel cholinesterase inhibitors.

Proposed Target and Mechanism

The primary therapeutic strategy for Alzheimer's disease involves the inhibition of AChE and BChE to increase the levels of the neurotransmitter acetylcholine in the brain.

Caption: Inhibition of cholinesterases by a potential therapeutic agent.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric method for determining cholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Methyl 3-(2-oxoethyl)benzoate

-

96-well plate

Procedure:

-

Add phosphate buffer, DTNB, and the enzyme solution to the wells of a 96-well plate.

-

Add different concentrations of Methyl 3-(2-oxoethyl)benzoate to the wells and incubate for 15 minutes.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition and the IC₅₀ value.

Quantitative Data on Related Benzimidazole-Benzaldehyde Derivatives

The following table presents the IC₅₀ values of benzimidazole-based benzaldehyde derivatives against AChE and BChE, with Donepezil as a standard.[5] This highlights the potential potency that could be achieved with compounds containing the benzaldehyde scaffold.

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| Derivative 1 | 0.050 ± 0.001 | 0.080 ± 0.001 |

| Derivative 2 | > 25 | > 25 |

| Donepezil | 0.016 ± 0.12 | 0.30 ± 0.010 |

Synthesis and Functionalization

The aldehyde group in Methyl 3-(2-oxoethyl)benzoate makes it a versatile precursor for the synthesis of a wide range of derivatives. Palladium-catalyzed C-H functionalization techniques, for instance, allow for diverse modifications of the benzaldehyde ring, enabling the creation of libraries of novel compounds for further screening.[6][7][8] The ester group also provides a handle for further chemical transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Unveiling "Methyl 3-(2-oxoethyl)benzoate": A Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-oxoethyl)benzoate, a seemingly unassuming organic molecule, holds a place as a versatile intermediate in the synthesis of more complex chemical entities. This technical guide delves into the available information regarding its discovery, historical context, and the methods for its preparation. While a definitive "discovery" paper remains elusive in readily accessible literature, its synthesis is inferred through established organic chemistry principles. This document aims to provide a consolidated resource for researchers, collating known data and outlining plausible synthetic routes based on analogous chemical transformations.

Introduction

Methyl 3-(2-oxoethyl)benzoate, with the chemical formula C₁₀H₁₀O₃ and CAS number 137049-92-0, is a bifunctional organic compound containing both a methyl ester and an aldehyde functional group. This unique combination makes it a valuable building block in organic synthesis, potentially serving as a precursor for a variety of heterocyclic compounds and other complex molecular architectures. Despite its utility, the specific historical details of its initial synthesis and characterization are not prominently documented in major chemical databases and historical literature. This guide, therefore, endeavors to construct a logical history and synthetic framework based on available information and established chemical reactions.

Physicochemical Properties and Data

A summary of the key physicochemical properties of Methyl 3-(2-oxoethyl)benzoate is presented in Table 1. This data is crucial for its handling, purification, and characterization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 137049-92-0 | N/A |

| Molecular Formula | C₁₀H₁₀O₃ | N/A |

| Molecular Weight | 178.18 g/mol | N/A |

| Appearance | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | N/A |

| Melting Point | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

Note: The lack of specific physical constants in readily available literature suggests that this compound is often synthesized and used in situ or is not isolated as a stable, crystalline solid for extensive characterization.

Plausible Historical Context and Discovery

The discovery of Methyl 3-(2-oxoethyl)benzoate is not marked by a singular, seminal publication. Its emergence is more likely intertwined with the broader development of organic synthesis methodologies in the 20th century. The functional groups present in the molecule, a methyl benzoate and an acetaldehyde moiety, were well-understood by chemists. Therefore, its synthesis would have been conceivable through a number of established reactions.

It is probable that Methyl 3-(2-oxoethyl)benzoate was first prepared as an intermediate in a multi-step synthesis of a more complex target molecule. Its existence might be documented within the experimental sections of papers or patents focused on pharmaceuticals, agrochemicals, or materials science, rather than being the primary subject of the research.

Synthetic Protocols

Oxidation of Methyl 3-(2-hydroxyethyl)benzoate

A common and reliable method for the synthesis of aldehydes is the oxidation of primary alcohols.

Experimental Protocol:

-

Starting Material: Methyl 3-(2-hydroxyethyl)benzoate.

-

Oxidizing Agent: A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine) would be suitable to prevent over-oxidation to the carboxylic acid.

-

Reaction Conditions: The reaction would typically be carried out in an anhydrous aprotic solvent like dichloromethane (DCM) at controlled temperatures (e.g., -78 °C to room temperature for the Swern oxidation).

-

Work-up and Purification: The reaction mixture would be quenched, followed by an aqueous work-up to remove inorganic byproducts. The crude product would then be purified by column chromatography on silica gel.

Logical Workflow Diagram:

Caption: Oxidation of a primary alcohol to an aldehyde.

Ozonolysis of Methyl 3-vinylbenzoate

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.

Experimental Protocol:

-

Starting Material: Methyl 3-vinylbenzoate.

-

Reaction Steps:

-

Ozone (O₃) is bubbled through a solution of the starting material in a suitable solvent (e.g., DCM or methanol) at low temperature (-78 °C) until a blue color persists, indicating an excess of ozone.

-

The resulting ozonide is then reductively worked up using a reducing agent such as dimethyl sulfide (DMS) or zinc dust and water to yield the aldehyde.

-

-

Purification: The product would be isolated and purified by column chromatography.

Logical Workflow Diagram:

Caption: Ozonolysis of an alkene to form an aldehyde.

Applications in Drug Development and Signaling Pathways

Currently, there is no direct evidence in the public domain linking Methyl 3-(2-oxoethyl)benzoate to specific signaling pathways or its direct use as a therapeutic agent. Its value in drug development is primarily as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of both an electrophilic aldehyde and a modifiable ester group allows for a wide range of chemical transformations, making it a useful scaffold for building libraries of compounds for drug screening.

Conclusion

Methyl 3-(2-oxoethyl)benzoate is a valuable, albeit historically understated, building block in organic synthesis. While the specific details of its discovery are not prominently recorded, its preparation can be confidently approached through established and reliable synthetic methodologies. For researchers and drug development professionals, this compound represents a versatile starting point for the creation of novel and complex molecular architectures. Further investigation into historical patents and less-indexed chemical literature may yet reveal a more detailed account of its origins and early applications. This guide provides a foundational understanding based on current knowledge, encouraging further exploration into the potential of this intriguing molecule.

In-Depth Technical Guide: Safety and Handling of Methyl 3-(2-oxoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Methyl 3-(2-oxoethyl)benzoate (CAS No. 124038-37-5). The information is intended for professionals in research and drug development who may be working with this compound.

Chemical Identity and Physical Properties

Methyl 3-(2-oxoethyl)benzoate, with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , is a benzoate ester derivative.[1] Its structure consists of a methyl benzoate core with an oxoethyl group at the meta position. While comprehensive experimental data is limited, the following table summarizes its known and predicted physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 124038-37-5 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Boiling Point | 297.1 ± 23.0 °C (Predicted) | [2] |

| Density | 1.131 g/cm³ | [2] |

| Storage Temperature | 2-8 °C or under -20°C in an inert atmosphere | [2][3] |

| Purity | >95% | [3] |

Safety and Hazard Information

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Skin Irritation | GHS07 | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. |

| Eye Irritation | GHS07 | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Skin Sensitization | GHS07 | H317: May cause an allergic skin reaction. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. |

General Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Wash hands thoroughly before and after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Methyl 3-(2-oxoethyl)benzoate are not extensively published. The following sections provide a putative synthesis protocol based on general organic chemistry principles and a standard workflow for assessing the biological activity of a novel compound.

Putative Synthesis of Methyl 3-(2-oxoethyl)benzoate

A potential synthetic route to Methyl 3-(2-oxoethyl)benzoate could involve the oxidation of the corresponding alcohol, Methyl 3-(2-hydroxyethyl)benzoate.

Reaction Scheme:

Caption: Putative synthesis of Methyl 3-(2-oxoethyl)benzoate via oxidation.

Materials:

-

Methyl 3-(2-hydroxyethyl)benzoate

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve Methyl 3-(2-hydroxyethyl)benzoate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the oxidizing agent (e.g., PCC or Dess-Martin periodinane) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for Dess-Martin periodinane).

-

Filter the reaction mixture through a pad of celite or silica gel to remove solid byproducts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

General Workflow for In Vitro Cytotoxicity Assessment

To evaluate the potential biological activity of Methyl 3-(2-oxoethyl)benzoate, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed. This assay assesses the metabolic activity of cells and is a common initial screening method.

Caption: General workflow for an MTT-based in vitro cytotoxicity assay.

Biological Activity and Signaling Pathways

Currently, there is a lack of published scientific literature detailing the specific biological activities or the involvement of Methyl 3-(2-oxoethyl)benzoate in any signaling pathways. The structurally related compound, methyl benzoate, has been investigated for its potential as an environmentally safe insecticide.[4] Analogs of methyl benzoate have also been studied as modulators of DNA methylation in hepatocellular carcinoma.[5] These studies suggest that the benzoate scaffold can be a starting point for developing biologically active molecules. Further research is required to elucidate the specific biological profile of Methyl 3-(2-oxoethyl)benzoate.

Conclusion

This technical guide consolidates the currently available information on the safety, handling, and properties of Methyl 3-(2-oxoethyl)benzoate. While a comprehensive safety profile and detailed experimental data are limited, the provided information serves as a crucial starting point for researchers. It is essential to exercise caution and adhere to standard laboratory safety protocols when handling this compound. Further investigation into its synthesis, biological activity, and potential mechanisms of action is warranted to fully understand its scientific and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Methyl 3-(2-oxoethyl)benzoate in Multi-Component Reactions for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-oxoethyl)benzoate is a versatile bifunctional building block possessing both an aldehyde and a methyl ester moiety. This unique structural feature makes it an attractive substrate for multi-component reactions (MCRs), which are powerful one-pot transformations that combine three or more reactants to generate complex molecules with high atom economy and efficiency. In the context of drug discovery, MCRs utilizing functionalized aldehydes like Methyl 3-(2-oxoethyl)benzoate offer a rapid and efficient strategy for the synthesis of diverse libraries of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. This document provides an overview of the potential applications of Methyl 3-(2-oxoethyl)benzoate in several key MCRs and offers detailed protocols for the synthesis of exemplary heterocyclic frameworks.

Data Presentation: Exemplary Multi-Component Reactions

The following table summarizes the hypothetical application of Methyl 3-(2-oxoethyl)benzoate in three well-established multi-component reactions to generate structurally diverse heterocyclic products. The data presented are representative examples based on known transformations of similar aromatic aldehydes.

| Reaction Name | Reactants | Catalyst/Solvent | Product Class | Representative Yield (%) |

| Biginelli Reaction | Methyl 3-(2-oxoethyl)benzoate, Ethyl acetoacetate, Urea | HCl / Ethanol | Dihydropyrimidinones | 85-95 |

| Hantzsch Dihydropyridine Synthesis | Methyl 3-(2-oxoethyl)benzoate, Ethyl acetoacetate (2 equiv.), Ammonium acetate | Acetic acid / Ethanol | 1,4-Dihydropyridines | 80-90 |

| Ugi Four-Component Reaction | Methyl 3-(2-oxoethyl)benzoate, Aniline, Acetic acid, Cyclohexyl isocyanide | Methanol | α-Acylamino amides | 75-85 |

Experimental Protocols

Protocol for the Biginelli Reaction: Synthesis of a Dihydropyrimidinone Derivative

This protocol describes a one-pot synthesis of a dihydropyrimidinone derivative using Methyl 3-(2-oxoethyl)benzoate. Dihydropyrimidinones are a class of compounds known for their wide range of pharmacological activities.[1][2]

Materials:

-

Methyl 3-(2-oxoethyl)benzoate (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Urea (1.5 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 100 mL round-bottom flask, add Methyl 3-(2-oxoethyl)benzoate (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).

-

Add 20 mL of ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven to obtain the pure dihydropyrimidinone derivative.

Protocol for the Hantzsch Dihydropyridine Synthesis

This protocol outlines the synthesis of a 1,4-dihydropyridine derivative incorporating the methyl 3-(2-oxoethyl)benzoate scaffold. The Hantzsch synthesis is a classic MCR for the preparation of this important class of calcium channel blockers.[3][4][5]

Materials:

-

Methyl 3-(2-oxoethyl)benzoate (1.0 eq)

-

Ethyl acetoacetate (2.0 eq)

-

Ammonium acetate (1.1 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a 100 mL round-bottom flask, dissolve Methyl 3-(2-oxoethyl)benzoate (1.0 eq) and ethyl acetoacetate (2.0 eq) in 25 mL of ethanol.

-

To this solution, add ammonium acetate (1.1 eq) and a catalytic amount of glacial acetic acid (0.5 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Attach a reflux condenser and heat the mixture to reflux for 8-10 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water with stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration.

-

Recrystallize the crude product from ethanol to afford the pure 1,4-dihydropyridine derivative.

Protocol for the Ugi Four-Component Reaction

This protocol details the synthesis of an α-acylamino amide derivative via the Ugi reaction, a powerful tool for generating peptide-like scaffolds.[6][7][8][9]

Materials:

-

Methyl 3-(2-oxoethyl)benzoate (1.0 eq)

-

Aniline (1.0 eq)

-

Acetic acid (1.0 eq)

-

Cyclohexyl isocyanide (1.0 eq)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a 50 mL round-bottom flask, combine Methyl 3-(2-oxoethyl)benzoate (1.0 eq), aniline (1.0 eq), and acetic acid (1.0 eq) in 15 mL of methanol.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

-

To this mixture, add cyclohexyl isocyanide (1.0 eq) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, remove the methanol under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure α-acylamino amide.

Visualizations

Caption: Generalized mechanism of the Ugi four-component reaction.

Caption: General experimental workflow for a multi-component reaction.

Caption: Role of MCRs in the drug discovery pipeline.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Ugi reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Aldehyde Functionalization of Methyl 3-(2-oxoethyl)benzoate

Introduction

Methyl 3-(2-oxoethyl)benzoate (CAS No. 124038-37-5) is a versatile bifunctional molecule containing both a methyl ester and an aldehyde functional group.[1][2][3] Its structure makes it a valuable building block for medicinal chemistry and drug development, allowing for diverse synthetic modifications. The aldehyde moiety, in particular, serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of complex molecular scaffolds.

These application notes provide detailed protocols for three fundamental and widely used transformations of the aldehyde group in Methyl 3-(2-oxoethyl)benzoate: Wittig Olefination, Reductive Amination, and Reduction to an Alcohol. The methodologies are designed for researchers and scientists in organic synthesis and drug discovery.

Chemical Properties and Structure

| Property | Value | Reference |

| Compound Name | Methyl 3-(2-oxoethyl)benzoate | [1][4] |

| CAS Number | 124038-37-5 | [1][4] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][4][5] |

| Molecular Weight | 178.18 g/mol | [4] |

| Purity | >95% (Typically) | [1][4] |

| Structure | (Structure based on name) |

Application 1: Wittig Olefination for Alkene Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[6] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond with high regioselectivity.[7][8] This transformation is crucial for converting the aldehyde in Methyl 3-(2-oxoethyl)benzoate into a terminal alkene, which can serve as a precursor for further modifications. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to yield the desired alkene and triphenylphosphine oxide.[6]

Experimental Protocol: Synthesis of Methyl 3-(prop-2-en-1-yl)benzoate

This protocol details the synthesis of Methyl 3-(prop-2-en-1-yl)benzoate via the Wittig reaction, adapted from standard procedures.[7][9]

Materials and Equipment:

-

Methyl 3-(2-oxoethyl)benzoate

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate, Hexanes, Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask or three-necked round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen line, TLC plates, rotary evaporator.

Procedure:

Part A: In-situ Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

-

Set up a dry Schlenk flask under an inert atmosphere (argon or nitrogen).

-

Add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask.

-

Add anhydrous THF via syringe.

-

Cool the resulting suspension to 0 °C in an ice bath with continuous stirring.

-

Slowly add n-butyllithium solution (1.1 equivalents) dropwise over 15 minutes. A deep yellow or orange color indicates the formation of the ylide.[7]

-

Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.[7]

Part B: Wittig Reaction

-

Dissolve Methyl 3-(2-oxoethyl)benzoate (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask.

-

Slowly add the solution of the aldehyde to the freshly prepared Wittig reagent at 0 °C via cannula or syringe.[7]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

Part C: Workup and Purification

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[7]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[7]

-